
Cyclopropylzinc bromide, 0.50 M in THF
Overview
Description
Cyclopropylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. It is a solution of cyclopropylzinc bromide in tetrahydrofuran, a solvent that stabilizes the compound and facilitates its use in various chemical reactions. This compound is known for its reactivity and is often employed in cross-coupling reactions, particularly those catalyzed by palladium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylzinc bromide can be synthesized through the reaction of cyclopropyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolution of zinc powder in tetrahydrofuran.
- Addition of cyclopropyl bromide to the solution.
- Stirring the mixture under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of cyclopropylzinc bromide follows similar principles but on a larger scale. The process involves:
- Using high-purity zinc and cyclopropyl bromide.
- Employing automated systems to control the reaction conditions, such as temperature and stirring rate.
- Ensuring the reaction is carried out under an inert atmosphere to maintain the purity and reactivity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylzinc bromide primarily undergoes nucleophilic substitution reactions. It is an active nucleophile in palladium-catalyzed cross-coupling reactions with heteroaryl halides.
Common Reagents and Conditions:
Reagents: Heteroaryl halides, palladium catalysts.
Conditions: Reactions are typically carried out under inert atmospheres, such as argon or nitrogen, and at controlled temperatures to ensure optimal reactivity.
Major Products: The major products formed from these reactions are cyclopropyl-substituted heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Cyclopropylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring cyclopropyl groups for enhanced biological activity.
Industry: Applied in the production of agrochemicals and other fine chemicals, where its reactivity and selectivity are advantageous.
Mechanism of Action
The mechanism by which cyclopropylzinc bromide exerts its effects involves the formation of a reactive intermediate in the presence of a palladium catalyst. The compound acts as a nucleophile, attacking electrophilic centers in heteroaryl halides to form new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps in the cross-coupling reaction.
Electrophilic Centers: Typically found in heteroaryl halides, which react with the nucleophilic cyclopropylzinc bromide.
Comparison with Similar Compounds
- Cyclohexylzinc bromide: Used in similar cross-coupling reactions but with different steric and electronic properties.
- Cyclopentylzinc bromide: Offers different reactivity due to the five-membered ring structure.
- Benzylzinc bromide: Utilized for the introduction of benzyl groups in organic synthesis.
Biological Activity
Cyclopropylzinc bromide, a reagent commonly used in organic synthesis, has garnered attention for its potential biological activities. This article explores the biological implications of cyclopropylzinc bromide, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Cyclopropylzinc bromide is typically prepared as a solution in tetrahydrofuran (THF) at a concentration of 0.50 M. Its structure allows for versatile reactivity in cross-coupling reactions, particularly in the formation of cyclopropane derivatives, which are known for diverse biological activities . The compound is characterized by its light brown to black appearance and is used extensively in synthetic organic chemistry .
Mechanisms of Biological Activity
The biological activity of cyclopropyl-containing compounds often stems from their ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : Cyclopropane derivatives can act as enzyme inhibitors, affecting metabolic pathways. For example, certain cyclopropylamines have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation .
- Electrophilic Reactions : The cyclopropyl moiety can undergo electrophilic ring opening or nucleophilic substitution, leading to the formation of reactive intermediates that can modify target proteins or nucleic acids .
- Neurochemical Effects : Compounds with cyclopropyl groups have been studied for their effects on neurotransmission, particularly in relation to glutamate receptors, which play a crucial role in synaptic plasticity and memory formation .
Therapeutic Applications
The biological activities associated with cyclopropylzinc bromide derivatives suggest potential therapeutic applications:
- Antitumor Agents : Research indicates that cyclopropane derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various signaling pathways .
- Antibiotic Properties : Certain cyclopropyl compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting their utility in developing new antibiotics .
- Neuroprotective Agents : The modulation of neurotransmitter systems by cyclopropane derivatives positions them as candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the biological relevance of cyclopropyl compounds:
- A study published in Organic Letters demonstrated that cyclopropylzinc bromide could effectively participate in Negishi coupling reactions to synthesize complex molecules with potential bioactivity. The resulting products showed promising results in preliminary biological assays, indicating their potential as drug candidates .
- Another investigation into the synthesis of cyclopropane derivatives revealed their ability to inhibit specific enzymes involved in cancer metabolism. These findings underscore the importance of structural modifications using cyclopropyl groups to enhance biological potency .
Table 1: Summary of Biological Activities Associated with Cyclopropyl Compounds
Q & A
Basic Research Questions
Q. What are the recommended storage and handling conditions for cyclopropylzinc bromide (0.50 M in THF)?
- Methodological Answer : Cyclopropylzinc bromide solutions should be stored at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent degradation. The solution is highly flammable (flash point: -17°C ), requiring avoidance of open flames or sparks. Use air-free techniques (e.g., Schlenk lines, gloveboxes) for transfers, and ensure containers are tightly sealed with septum caps (e.g., AcroSeal®) to minimize exposure to moisture and oxygen .
Q. How does cyclopropylzinc bromide interact with common solvents, and what precautions are necessary?
- Methodological Answer : The reagent is compatible with tetrahydrofuran (THF), as evidenced by its commercial formulation. However, THF itself is moisture-sensitive and flammable. Ensure reactions are conducted under anhydrous conditions, and avoid protic solvents (e.g., water, alcohols) to prevent premature quenching. For workup, carefully quench excess reagent with saturated ammonium chloride or methanol at low temperatures (-78°C to 0°C) to avoid exothermic reactions .
Q. What safety protocols should be followed when handling cyclopropylzinc bromide?
- Methodological Answer :
- Use personal protective equipment (PPE): flame-resistant lab coat, gloves, and safety goggles.
- Conduct reactions in a fume hood to mitigate inhalation risks.
- Avoid direct contact with skin/eyes due to potential irritation from THF and organozinc compounds.
- Refer to HMIS ratings for organozinc reagents: Health Hazard = 2 , Flammability = 3 , Reactivity = 1 .
Advanced Research Questions
Q. How does the choice of catalyst (Pd vs. Ni) influence stereoselectivity in Negishi couplings with cyclopropylzinc bromide?
- Methodological Answer : Catalyst selection critically impacts stereochemical outcomes:
Catalyst System | Substrate | Selectivity (E:Z) | Yield | Reference |
---|---|---|---|---|
Pd(OAc)₂/RuPhos | Aryl halides | Not reported | High | |
Ni(COD)₂/Ligand L2 | E-Tosylates | 82:18 (E:Z) | 87% |
- Palladium : Tolerates diverse functional groups (e.g., nitriles, amines) but may require higher equivalents of zinc reagent (1.1–2.1 equiv) .
- Nickel : Enables stereoconvergent coupling, preserving cyclopropane geometry and achieving high E-selectivity with tailored ligands (e.g., L2) .
Q. What strategies optimize stereoconvergence in cross-couplings using cyclopropylzinc bromide?
- Methodological Answer : Stereoconvergent outcomes are achieved via nickel catalysis under specific conditions:
- Catalyst : Ni(COD)₂ (10 mol%) with chiral bisphosphine ligands (e.g., L2, 30 mol%).
- Solvent : THF (0.20 M concentration) at 70°C for 16 hours.
- Additives : Avoid Lewis acids that may disrupt ligand-metal coordination.
This system converts stereoisomeric mixtures of alkenes into a single stereoisomer product (e.g., 82:18 dr for E-isomer) .
Q. How can functional group compatibility be maximized in cyclopropylzinc bromide-mediated reactions?
- Methodological Answer :
- Palladium Systems : Ideal for substrates with amino or nitrile groups, as Pd(OAc)₂/RuPhos tolerates polar functionalities without side reactions .
- Nickel Systems : Suitable for sterically hindered substrates but may require ligand screening to prevent undesired β-hydride elimination.
- Preactivation : Pre-form zincate complexes with LiCl (0.50 M in THF) to enhance reactivity and selectivity .
Q. What are the roles of additives like LiCl in cyclopropylzinc bromide reactions?
- Methodological Answer : LiCl enhances reaction efficiency by:
- Stabilizing the organozinc species via salt metathesis.
- Increasing solubility and transfer efficiency in THF.
- Modulating transmetalation rates in Pd-catalyzed couplings (e.g., 2.2 mL of 0.50 M LiCl in THF per 1.0 mmol substrate) .
Properties
IUPAC Name |
bromozinc(1+);cyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVDXUFZJARKPF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313676 | |
Record name | Cyclopropylzinc bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126403-68-7 | |
Record name | Cyclopropylzinc bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylzinc bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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